molecular formula C12H21ClN2O3S B000547 Sotalol hydrochloride CAS No. 959-24-0

Sotalol hydrochloride

Cat. No. B000547
CAS RN: 959-24-0
M. Wt: 308.83 g/mol
InChI Key: VIDRYROWYFWGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sotalol hydrochloride is a beta-adrenoceptor blocking agent notable for its absence of intrinsic sympathomimetic activity, membrane stabilizing actions, and cardioselectivity. It uniquely combines Class II and Class III antiarrhythmic properties, allowing it to lengthen repolarization and the effective refractory period in all cardiac tissues, independently of its antiadrenergic properties (Singh et al., 1987).

Scientific Research Applications

Pharmacological Characteristics

  • Chemistry and Pharmacology: Sotalol hydrochloride is a class III antiarrhythmic agent with significant beta-blocking activity. It prolongs the action potential and refractoriness of cardiac tissue. Sotalol is effectively absorbed orally and primarily eliminated by the kidneys. It is particularly effective in controlling life-threatening ventricular arrhythmias and a variety of supraventricular arrhythmias (Zanetti, 1993).

Formulation and Stability

  • Extemporaneous Oral Solutions for Pediatric Cardiology: Sotalol hydrochloride has been formulated into pediatric oral solutions for treating supraventricular tachycardia in children. These solutions are stable for up to 180 days, especially when stored in a refrigerator. The formulation is designed with minimal excipients and is particularly valuable for neonates and in emergency situations (Klovrzova et al., 2015).

Electrophysiological Effects

  • Atrial Action Potential and Refractoriness: Sotalol hydrochloride has been shown to prolong atrial action potential duration and effective refractoriness in humans. This prolongation is dependent on the cycle length and mode of cycle length alteration, indicating the drug's class III antiarrhythmic activity (Hayward & Taggart, 1986).

Detection and Analysis

  • Electrochemical Detection: An electrochemical sensor employing magnetographite-epoxy composite electrodes modified with magnetite nanoparticles has been developed for the detection of sotalol. This method offers a faster, cheaper, and sensitive alternative to traditional techniques like high-performance liquid chromatography for analyzing sotalol in samples (Pérez et al., 2020).

Stability Studies

  • Stability in Liquid Formulations: Research has shown that sotalol hydrochloride can be stably prepared in two different liquid dosage forms, maintaining potency for up to 13 weeks at both 4°C and 25°C. This supports its use in extemporaneously prepared liquid dosage forms for pediatric patients (Nahata & Morosco, 2003).

Pharmacokinetic Studies

  • Biopharmaceutical Characterization: Studies have characterized sotalol hydrochloride's solubility and permeability, classifying it as a Biopharmaceutics Classification System Class I drug. Its rapid dissolution properties in vitro supported the justification to waive in vivo bioavailability/bioequivalence studies for certain formulations (Alt et al., 2004).

Clinical Pharmacokinetics

  • Absorption and Excretion: Sotalol is almost completely absorbed post-oral administration and is not significantly metabolized, leading to high bioavailability. It is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal insufficiency. The pharmacokinetics of sotalol is unaffected by long-term administration (Hanyok, 1993).

Safety And Hazards

Sotalol can cause life-threatening ventricular tachycardia associated with QT interval prolongation . It should not be used in people with a waking heart rate lower than 50 beats per minute, asthma, low potassium, or a serious heart condition such as severe heart failure, long QT syndrome, slow heartbeats that have caused you to faint .

properties

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRYROWYFWGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

366-80-3, 3930-20-9 (Parent)
Record name Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotalol hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8021278
Record name Sotalol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sotalol hydrochloride

CAS RN

959-24-0
Record name Sotalol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotalol hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sotalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sotalol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOTALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEC37C70XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotalol hydrochloride
Reactant of Route 2
Sotalol hydrochloride
Reactant of Route 3
Reactant of Route 3
Sotalol hydrochloride
Reactant of Route 4
Sotalol hydrochloride
Reactant of Route 5
Sotalol hydrochloride
Reactant of Route 6
Reactant of Route 6
Sotalol hydrochloride

Citations

For This Compound
1,510
Citations
SH Hohnloser, RL Woosley - New England Journal of Medicine, 1994 - Mass Medical Soc
… Sotalol hydrochloride is a potent noncardioselective β-adrenergic-blocking agent devoid of intrinsic sympathomimetic and membrane-stabilizing actions 1-6 . Unlike other β-adrenergic-…
Number of citations: 254 www.nejm.org
B Broux, D De Clercq, A Decloedt, L Vera… - Equine veterinary …, 2018 - Wiley Online Library
… In human medicine, sotalol hydrochloride, a potent β-blocking agent with additional class III anti-arrhythmic properties, is frequently used for long-term oral anti-arrhythmic therapy. …
Number of citations: 19 beva.onlinelibrary.wiley.com
R Gabriel - Current Medical Research and Opinion, 1977 - Taylor & Francis
… Sotalol hydrochloride? has a long plasma half-life; a 20.5 % reduction in exercise heart rate … patients treated with single daily doses of sotalol hydrochloride over a period of 3 months. …
Number of citations: 13 www.tandfonline.com
DE Ward, AJ Camm, RAJ Spurrell - Clinical Cardiology, 1979 - Wiley Online Library
… All measurements were repeated at equivalent paced rates 1()..-20 min after injection of sotalol hydrochloride in a … DE Ward et al: Electrophysiological Effects of Sotalol Hydrochloride …
Number of citations: 50 onlinelibrary.wiley.com
SM Cobbe - Antiarrhythmic drugs, 1989 - Springer
… Ward DE, Camm AJ, Spurrell RAJ (1979) The acute cardiac electrophysiological effects of intravenous sotalol hydrochloride. Clin Cardio12:185-191 Way BPJ, Forfar JC, Cobbe SM (…
Number of citations: 17 link.springer.com
B Broux, D De Clercq, A Decloedt, S De Baere… - The Veterinary …, 2016 - Elsevier
… In humans and small animals, sotalol hydrochloride (STL) is often used for chronic oral anti-arrhythmic therapy. STL prolongs repolarization and the effective refractory period in all …
Number of citations: 15 www.sciencedirect.com
A Telichowski, W Banasiak, K Wiech… - Polski Merkuriusz …, 1996 - europepmc.org
… The aim of this study was to evaluate of oral sotalol hydrochloride effects on atrial signal-averaged ECG (ASAECG) during time- and frequency-domain analysis in patients with …
Number of citations: 11 europepmc.org
S Klovrzová, L Zahálka, T Kříž, O Zahálková… - European Journal of …, 2016 - ejhp.bmj.com
… (A) High performance liquid chromatography chromatogram of sotalol hydrochloride in sample S1 aut before sterilisation. (B) HPLC chromatogram of sotalol hydrochloride in sample S1 …
Number of citations: 7 ejhp.bmj.com
A Alt, H Potthast, J Moessinger, B Sickmüller… - European journal of …, 2004 - Elsevier
… Solubility and permeability of sotalol hydrochloride were determined thereby achieving … Thus, evaluation of solubility and permeability allow sotalol hydrochloride to be classified as …
Number of citations: 34 www.sciencedirect.com
MB Sidhom, N Rivera, H Almoazen… - International …, 2005 - search.proquest.com
… Sotalol hydrochloride oral liquid suspensions (5 mg/mL) were … Sotalol hydrochloride oral liquid suspensions (5 mg/mL) … oral formulations of sotalol hydrochloride can be readily prepared …
Number of citations: 8 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.